
3-(Chloroacetyl)-1lambda~6~-thiolane-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Chloroacetyl)-1lambda~6~-thiolane-1,1-dione: is a chemical compound that belongs to the class of organosulfur compounds It is characterized by the presence of a chloroacetyl group attached to a thiolane ring, which is a five-membered ring containing sulfur
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloroacetyl)-1lambda~6~-thiolane-1,1-dione typically involves the reaction of thiolane-1,1-dione with chloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
Thiolane-1,1-dione+Chloroacetyl chloride→3-(Chloroacetyl)-1lambda 6 -thiolane-1,1-dione
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Chloroacetyl)-1lambda~6~-thiolane-1,1-dione can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the compound can be reduced to form alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted thiolane derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3-(Chloroacetyl)-1lambda~6~-thiolane-1,1-dione is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for the construction of complex molecules.
Biology: In biological research, this compound can be used to study the effects of organosulfur compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure allows for the exploration of novel pharmacophores and therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility makes it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 3-(Chloroacetyl)-1lambda~6~-thiolane-1,1-dione involves its interaction with molecular targets through its reactive functional groups. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The thiolane ring can also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Chloroacetyl chloride: A related compound used in similar synthetic applications.
Thiolane-1,1-dione: The parent compound of 3-(Chloroacetyl)-1lambda~6~-thiolane-1,1-dione.
Sulfoxides and Sulfones: Oxidized derivatives of thiolane compounds.
Uniqueness: this compound is unique due to the presence of both a chloroacetyl group and a thiolane ring. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable for specific applications in organic synthesis and medicinal chemistry.
Propiedades
Número CAS |
90010-72-3 |
|---|---|
Fórmula molecular |
C6H9ClO3S |
Peso molecular |
196.65 g/mol |
Nombre IUPAC |
2-chloro-1-(1,1-dioxothiolan-3-yl)ethanone |
InChI |
InChI=1S/C6H9ClO3S/c7-3-6(8)5-1-2-11(9,10)4-5/h5H,1-4H2 |
Clave InChI |
DCEGGJVWJFWLNH-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=O)(=O)CC1C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


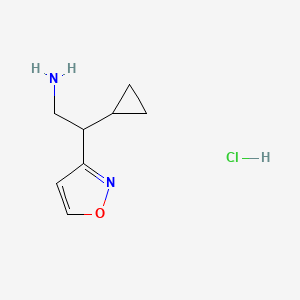
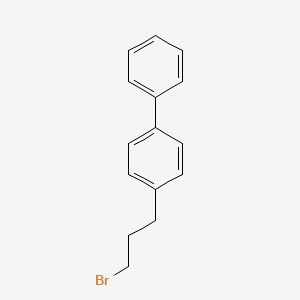

![2-[2-(Trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B13602991.png)
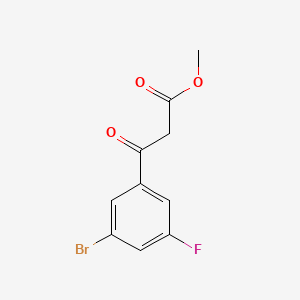
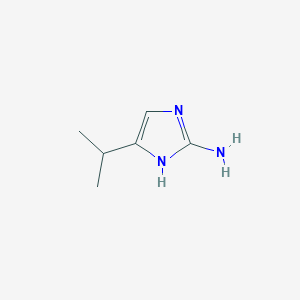
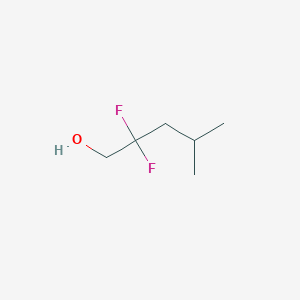
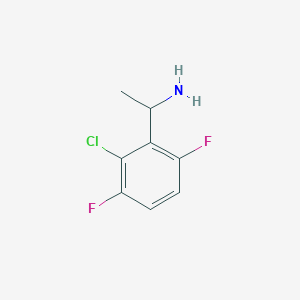
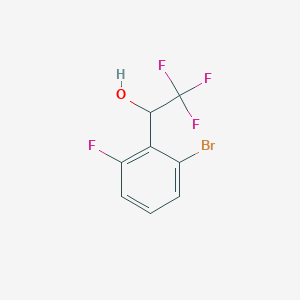
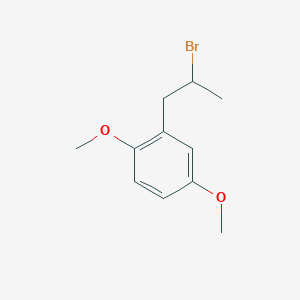

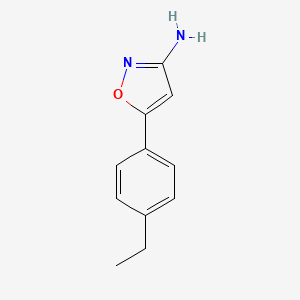

![1-[4-(2,2,2-Trifluoroethyl)phenyl]methanaminehydrochloride](/img/structure/B13603045.png)
